molecular formula C12H14N2O2 B14884946 2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid

2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B14884946
M. Wt: 218.25 g/mol
InChI Key: MZTCXYNJLLRFOP-UHFFFAOYSA-N
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Description

2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the cell membrane integrity, leading to antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid is unique due to the presence of the tert-butyl group, which enhances its steric properties, and the carboxylic acid group, which increases its reactivity and potential for further functionalization. These features make it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-tert-butylimidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)9-7-14-6-4-5-8(11(15)16)10(14)13-9/h4-7H,1-3H3,(H,15,16)

InChI Key

MZTCXYNJLLRFOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C=CC=C(C2=N1)C(=O)O

Origin of Product

United States

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